molecular formula C14H14FN B13513684 1-(4-Fluorophenyl)-2-phenylethan-1-amine

1-(4-Fluorophenyl)-2-phenylethan-1-amine

Cat. No.: B13513684
M. Wt: 215.27 g/mol
InChI Key: LYNHBBICXLUZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-phenylethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom attached to the para position of the phenyl ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: 1-(4-Fluorophenyl)-2-phenylethanone.

    Reduction: 1-(4-Fluorophenyl)-2-phenylethanol.

    Substitution: Various substituted phenylethylamines depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-2-phenylethan-1-amine is unique due to its specific structural features and the presence of the fluorine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-phenylethanamine

InChI

InChI=1S/C14H14FN/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10,16H2

InChI Key

LYNHBBICXLUZHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.